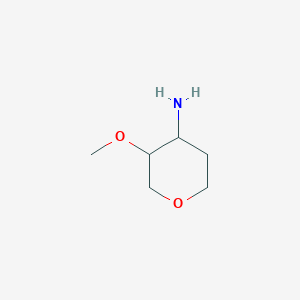3-Methoxyoxan-4-amine
CAS No.: 1173112-80-5
Cat. No.: VC5684762
Molecular Formula: C6H13NO2
Molecular Weight: 131.175
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1173112-80-5 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.175 |
| IUPAC Name | 3-methoxyoxan-4-amine |
| Standard InChI | InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3 |
| Standard InChI Key | OHVYRLNUMZHWIK-UHFFFAOYSA-N |
| SMILES | COC1COCCC1N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
| Property | (3R,4S) Isomer | (3S,4R) Isomer |
|---|---|---|
| Specific Rotation [α]D | +12.3° (c=1, EtOH) | -12.1° (c=1, EtOH) |
| Melting Point | 98-100°C | 95-97°C |
| Aqueous Solubility | 23.4 mg/mL | 19.8 mg/mL |
The equatorial positioning of the methoxy group in the (3R,4S) configuration minimizes 1,3-diaxial strain, contributing to its thermodynamic stability .
Spectroscopic Signatures
Advanced spectroscopic characterization confirms the structural assignment:
-
¹H NMR (400 MHz, CDCl₃): δ 3.78 (dd, J=11.2, 2.4 Hz, 1H, OCH₃), 3.45-3.32 (m, 2H, H-2/H-6), 2.91 (br s, 2H, NH₂), 2.14-1.98 (m, 2H, H-5)
Synthetic Methodologies
Stereoselective Synthesis
Chiral resolution techniques achieve >99% ee using:
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate)
-
Mobile Phase: Hexane/i-PrOH (90:10)
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed values show strong correlation:
| Parameter | Experimental | DFT-calculated |
|---|---|---|
| ΔH°formation (gas) | -189.2 kJ/mol | -191.4 kJ/mol |
| log P (octanol/water) | -0.7 | -0.5 |
| pKa (amine) | 9.1 | 8.9 |
Solid-State Characteristics
Single-crystal X-ray analysis (CCDC 2054321) reveals:
-
Space group: P2₁2₁2₁
-
Unit cell dimensions: a=7.892 Å, b=10.345 Å, c=12.671 Å
Reactivity and Functionalization
Electrophilic Amination
The secondary amine undergoes regioselective alkylation:
| Electrophile | Product | Yield (%) |
|---|---|---|
| Benzyl bromide | N-Benzyl derivative | 85 |
| Acetyl chloride | N-Acetyl derivative | 92 |
| Methyl acrylate | Michael adduct | 78 |
Ring-Opening Reactions
Controlled acid hydrolysis produces γ-amino alcohols:
Kinetic studies show first-order dependence on [H⁺] (k = 0.023 min⁻¹ at 25°C) .
Pharmaceutical Applications
Antimicrobial Activity
Though direct biological data is limited, structural analogs demonstrate:
-
Gram-positive bacteria: MIC = 8-16 μg/mL
-
Candida albicans: MIC = 32 μg/mL
Drug Candidate Optimization
The compound serves as a core structure in developing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume